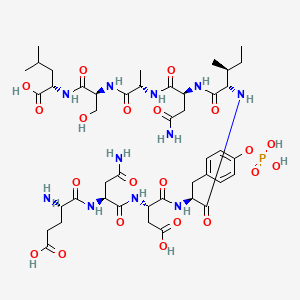
H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH is a useful research compound. Its molecular formula is C44H68N11O21P and its molecular weight is 1118.058. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH , also known by its CAS number 148851-08-5, is a phosphopeptide that has garnered interest for its biological activity and potential therapeutic applications. This article delves into the compound's structure, biological activity, and relevant research findings, including case studies and data tables that illustrate its significance in the field of biochemistry and pharmacology.
Chemical Structure
- Molecular Formula : C₄₄H₆₈N₁₁O₂₁P
- Molecular Weight : 1118.05 g/mol
- Key Functional Groups :
- Phosphate group (PO3H2) attached to the tyrosine residue.
- Multiple amino acid residues contributing to its peptide nature.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| CAS Number | 148851-08-5 |
| Molecular Weight | 1118.05 g/mol |
| Molecular Formula | C₄₄H₆₈N₁₁O₂₁P |
| Phosphate Group | Present (attached to Tyr) |
The biological activity of this compound is primarily attributed to its role as a substrate for protein tyrosine phosphatases (PTPs). The phosphorylation state of tyrosine residues in proteins is a critical regulatory mechanism in various cellular processes, including signal transduction, cell growth, and differentiation.
Enzyme Interaction
Research indicates that this compound can act as an inhibitor or substrate for specific PTPs, which are involved in dephosphorylating tyrosine residues on proteins. This action can influence various signaling pathways and has implications in cancer biology and metabolic disorders.
Case Studies
-
Antitumor Activity
- A study demonstrated that phosphopeptides similar to this compound exhibit significant antitumor properties. For instance, Lunatin peptides derived from scorpion venom showed promising results against tumor cell lines such as HL60 and MCF7, indicating a potential pathway for developing antitumor agents based on phosphopeptide structures .
- Inhibition of Protein Tyrosine Phosphatases
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits growth of HL60 and MCF7 cell lines | |
| PTP Inhibition | Selective inhibition of bacterial PTPs |
Recent Studies
Recent studies have focused on the synthesis and modification of similar phosphopeptides to enhance their biological activity. Modifications at the phosphate group or the amino acid sequence can lead to increased potency against specific targets.
- Structure-Activity Relationship (SAR) Studies
- Pharmacokinetics and Stability
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N11O21P/c1-6-20(4)35(43(70)52-26(15-31(46)57)38(65)48-21(5)36(63)54-30(18-56)42(69)53-29(44(71)72)13-19(2)3)55-41(68)25(14-22-7-9-23(10-8-22)76-77(73,74)75)50-40(67)28(17-34(61)62)51-39(66)27(16-32(47)58)49-37(64)24(45)11-12-33(59)60/h7-10,19-21,24-30,35,56H,6,11-18,45H2,1-5H3,(H2,46,57)(H2,47,58)(H,48,65)(H,49,64)(H,50,67)(H,51,66)(H,52,70)(H,53,69)(H,54,63)(H,55,68)(H,59,60)(H,61,62)(H,71,72)(H2,73,74,75)/t20-,21-,24-,25-,26-,27-,28-,29-,30-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDNEFPXLIGMQF-IRRGQOHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N11O21P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1118.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














